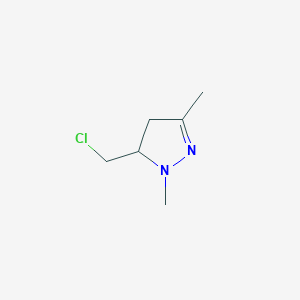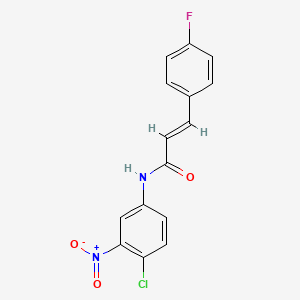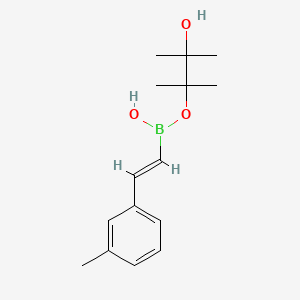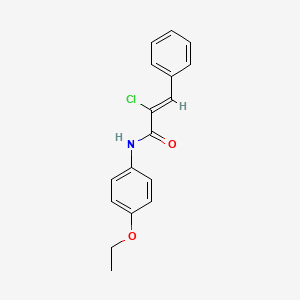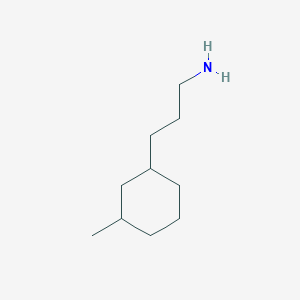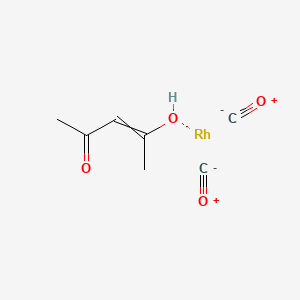
Carbon monoxide;4-hydroxypent-3-en-2-one;rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbon monoxide;4-hydroxypent-3-en-2-one;rhodium is a complex organometallic compound with the molecular formula C7H8O4Rh . This compound is notable for its unique structure, which includes a rhodium center coordinated to carbon monoxide and 4-hydroxypent-3-en-2-one ligands. The presence of rhodium, a transition metal, imparts significant catalytic properties to the compound, making it valuable in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;4-hydroxypent-3-en-2-one;rhodium typically involves the coordination of rhodium with carbon monoxide and 4-hydroxypent-3-en-2-one. One common method involves the reaction of rhodium chloride with carbon monoxide in the presence of 4-hydroxypent-3-en-2-one under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its catalytic properties are not compromised.
Analyse Des Réactions Chimiques
Types of Reactions
Carbon monoxide;4-hydroxypent-3-en-2-one;rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different rhodium oxides.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: Ligands in the compound can be substituted with other ligands, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium oxides, while substitution reactions can produce a variety of rhodium complexes with different ligands .
Applications De Recherche Scientifique
Carbon monoxide;4-hydroxypent-3-en-2-one;rhodium has numerous scientific research applications:
Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is employed in industrial processes for the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which carbon monoxide;4-hydroxypent-3-en-2-one;rhodium exerts its effects involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The rhodium center acts as a catalyst, lowering the activation energy of reactions and increasing their rate. Molecular targets include organic molecules undergoing hydrogenation, hydroformylation, or carbonylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other rhodium complexes with different ligands, such as:
Uniqueness
What sets carbon monoxide;4-hydroxypent-3-en-2-one;rhodium apart is its specific ligand environment, which imparts unique reactivity and selectivity in catalytic processes. The presence of 4-hydroxypent-3-en-2-one as a ligand provides additional functional groups that can participate in or influence the course of reactions, making this compound particularly versatile in synthetic applications .
Propriétés
Formule moléculaire |
C7H8O4Rh |
|---|---|
Poids moléculaire |
259.04 g/mol |
Nom IUPAC |
carbon monoxide;4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/C5H8O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;; |
Clé InChI |
GGRQQHADVSXBQN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


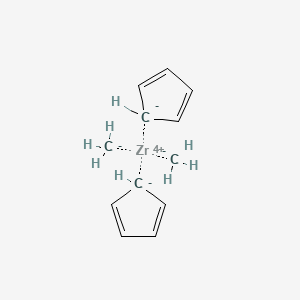
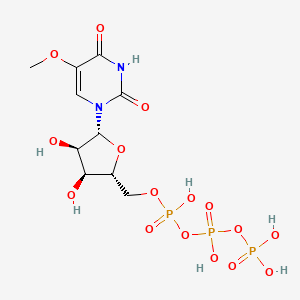
![2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B14801786.png)
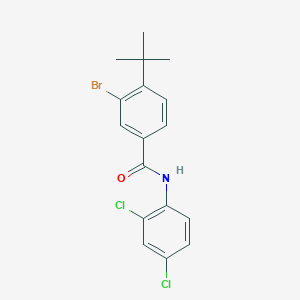
![6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B14801801.png)
![4-(4-Fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B14801802.png)
![Tert-butyl 3-[2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14801808.png)
![4-oxo-N-phenyl-4-{2-[(2E)-3-phenylprop-2-enoyl]hydrazinyl}butanamide](/img/structure/B14801815.png)
![(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol](/img/structure/B14801821.png)
